Pyrithiamine base

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

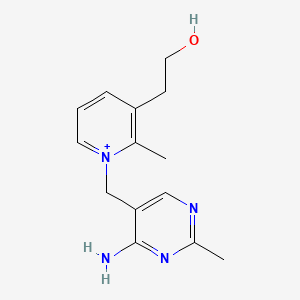

Pyrithiamine base is a pyridinium salt that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring substituted with an amino-methylpyrimidinyl group and a hydroxyethyl group. It is often studied for its biological and chemical properties .

Vorbereitungsmethoden

The synthesis of Pyrithiamine base typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyridinium and pyrimidine derivatives.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The temperature is maintained at a moderate level to ensure the stability of the intermediates.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. .

Analyse Chemischer Reaktionen

Pyrithiamine base undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino and hydroxy groups in the compound can participate in substitution reactions with reagents like alkyl halides or acyl chlorides, forming substituted products

Wissenschaftliche Forschungsanwendungen

Neurobiological Research

Pyrithiamine is primarily known for inducing thiamine deficiency in animal models, which helps researchers study conditions like Wernicke-Korsakoff syndrome (WKS).

Case Studies

- A study using rats demonstrated that pyrithiamine treatment resulted in significant reductions in neurotransmitter levels (e.g., aspartate and glutamate) in various brain regions, paralleling symptoms observed in WKS .

- In another experiment, mice subjected to dietary thiamine deprivation alongside pyrithiamine treatment exhibited marked neuroinflammation and neuron loss, underscoring the compound's utility in modeling neurodegenerative diseases .

Cancer Research

Recent findings suggest that pyrithiamine may play a role in enhancing cancer treatment efficacy through its effects on cellular metabolism.

Radiosensitization

Research has shown that inhibiting thiamine metabolism via pyrithiamine can sensitize tumor cells to radiation therapy. This effect is attributed to the disruption of nucleotide synthesis pathways necessary for DNA repair .

Experimental Evidence

- A high-throughput screening identified thiamine pyrophosphokinase-1 as a novel target for radiosensitization, with pyrithiamine demonstrating significant potential to enhance the effectiveness of radiotherapy .

- In vitro studies indicated that pyrithiamine-treated cancer cells exhibited reduced levels of deoxynucleotides, which are crucial for DNA replication and repair processes .

Pharmacological Applications

Pyrithiamine's pharmacological properties extend beyond neurobiology and oncology.

Antimicrobial Activity

Some studies have indicated that pyrithiamine may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Neuroprotective Effects

Interestingly, research has explored the potential protective effects of pyrithiamine against neurotoxicity induced by other compounds, suggesting its role as a neuroprotective agent under specific conditions .

Data Tables

Wirkmechanismus

The mechanism of action of Pyrithiamine base involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Pyrithiamine base can be compared with similar compounds such as:

Pyrithiamine: A compound with a similar pyridinium structure but different substituents.

Thiamine: Another pyridinium derivative with distinct biological activities.

Pyridoxine: A related compound with a pyridinium ring and different functional groups

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer |

5593-78-2 |

|---|---|

Molekularformel |

C14H19N4O+ |

Molekulargewicht |

259.33 g/mol |

IUPAC-Name |

2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol |

InChI |

InChI=1S/C14H19N4O/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17)/q+1 |

InChI-Schlüssel |

PZWYDZMWPANLMB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO |

Kanonische SMILES |

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO |

Key on ui other cas no. |

5593-78-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.